2-(2-formyl-1H-indol-3-yl)acetic acid 2-(2-formyl-1H-indol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17752206
InChI: InChI=1S/C11H9NO3/c13-6-10-8(5-11(14)15)7-3-1-2-4-9(7)12-10/h1-4,6,12H,5H2,(H,14,15)
SMILES:
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

2-(2-formyl-1H-indol-3-yl)acetic acid

CAS No.:

Cat. No.: VC17752206

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

2-(2-formyl-1H-indol-3-yl)acetic acid -

Specification

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 2-(2-formyl-1H-indol-3-yl)acetic acid
Standard InChI InChI=1S/C11H9NO3/c13-6-10-8(5-11(14)15)7-3-1-2-4-9(7)12-10/h1-4,6,12H,5H2,(H,14,15)
Standard InChI Key GJHIVSOTRNLSME-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C=O)CC(=O)O

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 2-(2-formyl-1H-indol-3-yl)acetic acid is C11H9NO3\text{C}_{11}\text{H}_{9}\text{NO}_{3}, with a molecular weight of 203.19 g/mol. Its IUPAC name derives from the indole backbone substituted at the 2-position with a formyl group (-CHO) and at the 3-position with an acetic acid group (-CH2_2COOH). The presence of both electron-withdrawing (formyl) and hydrophilic (carboxylic acid) groups confers distinct electronic and solubility properties compared to simpler indole derivatives .

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC11H9NO3\text{C}_{11}\text{H}_{9}\text{NO}_{3}
Molecular Weight203.19 g/mol
IUPAC Name2-(2-formyl-1H-indol-3-yl)acetic acid
SMILESO=C(O)CC1=C(NC2=CC=CC=C12)C=O
Key Functional GroupsFormyl (-CHO), Carboxylic Acid (-COOH)

The indole core provides a planar aromatic system, while the formyl group introduces electrophilic reactivity at the 2-position, enabling further functionalization via condensation or nucleophilic addition reactions .

Synthesis and Optimization Strategies

The synthesis of 2-(2-formyl-1H-indol-3-yl)acetic acid typically involves sequential functionalization of the indole ring. A plausible route, adapted from analogous compounds, involves:

Formylation at the 2-Position

The Vilsmeier-Haack reaction is a standard method for introducing formyl groups to electron-rich aromatic systems. Using phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF), indole-3-acetic acid derivatives can undergo formylation at the 2-position . For example, ethyl 3-formyl-1H-indole-2-carboxylate was synthesized via this method, achieving moderate yields under controlled conditions .

Reaction Conditions:

  • Reagents: POCl3_3, DMF

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Time: 1–24 hours

Table 2: Comparative Synthesis Methods

MethodYield (%)Key ConditionsReference
Vilsmeier-Haack60–70POCl3_3, DMF, 0°C, 24h
Hydrolysis of Ester80–85NaOH/EtOH, reflux, 6h

Optimization Strategies:

  • Catalysis: Palladium or copper catalysts improve regioselectivity during coupling reactions.

  • Purification: Column chromatography (e.g., 40% ethyl acetate in petroleum ether) enhances purity .

Physicochemical Properties

The compound’s solubility and stability are influenced by its functional groups:

  • Solubility: Sparingly soluble in water due to the hydrophobic indole core but soluble in polar aprotic solvents like DMSO and ethanol .

  • Stability: Light-sensitive; recommended storage at -20°C under inert atmosphere .

  • Acidity: The carboxylic acid group (pKa4.5\text{p}K_a \approx 4.5) confers pH-dependent solubility, ionizing in basic conditions .

Table 3: Physicochemical Profile

PropertyValue
Melting Point~167°C (decomposition)
logP1.8 (estimated)
Solubility in DMSO≥50 mg/mL
StabilityLight-sensitive; store at -20°C

Comparison with Structural Analogs

The 2-formyl substituent distinguishes this compound from related indole derivatives:

Table 4: Structural and Functional Comparisons

CompoundSubstituentsKey Properties
Indole-3-acetic acid-COOH at C3Plant growth hormone
2-(2-Ethyl-1H-indol-3-yl)acetic acid-C2_2H5_5 at C2Enhanced lipophilicity
2-(2-Formyl-1H-indol-3-yl)acetic acid-CHO at C2Electrophilic reactivity

The formyl group enhances electrophilicity, making the compound a versatile intermediate for further derivatization, unlike alkyl-substituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator